N,N,2-Trimethylhex-1-en-3-amine
Description
N,N,2-Trimethylhex-1-en-3-amine is an aliphatic amine with a unique structural combination of unsaturation and methyl substitution. Its IUPAC name indicates a hexene chain with a double bond at the 1,2-position, an amine group at carbon 3, and three methyl substituents: two on the nitrogen (N,N-dimethyl) and one on carbon 2. The molecular formula is C₉H₁₈N (molecular weight: 140.24 g/mol).
Properties
CAS No. |
61308-03-0 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,N,2-trimethylhex-1-en-3-amine |
InChI |
InChI=1S/C9H19N/c1-6-7-9(8(2)3)10(4)5/h9H,2,6-7H2,1,3-5H3 |
InChI Key |
IIMNFFCJEZZMFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylhex-1-en-3-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyl halide. For instance, starting with 2-methylhex-1-ene, the compound can be synthesized by reacting it with methylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as distillation and purification to remove any impurities and by-products. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethylhex-1-en-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: The major products include N-oxides and amides.
Reduction: The primary products are secondary and tertiary amines.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated amines.
Scientific Research Applications
N,N,2-Trimethylhex-1-en-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N,2-Trimethylhex-1-en-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N,2-Trimethylhex-1-en-3-amine with structurally or functionally related amines, leveraging data from diverse sources (see tables and discussion below).
Structural and Thermodynamic Comparisons
*Estimated based on alkene’s polarity and methyl group contributions.
†Calculated using fragment-based methods.
Key Observations:
- Basicity : The aromatic amine (Benzenamine, N,N,3-trimethyl) is less basic than aliphatic analogs due to electron delocalization into the benzene ring. This compound, being aliphatic, likely has a higher pKa (~9–10) compared to the aromatic analog (pKa ~4–5) .
- Hydrophobicity : The unsaturated target compound (LogP ~2.8) is less hydrophobic than the saturated N,N,3,3-tetramethylheptan-1-amine (LogP 3.15) due to the alkene’s polarity .
- Steric Effects : Bulky substituents in N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine reduce nucleophilicity, a trend also expected in this compound due to N,N-dimethyl groups .
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